アビエシノールF

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

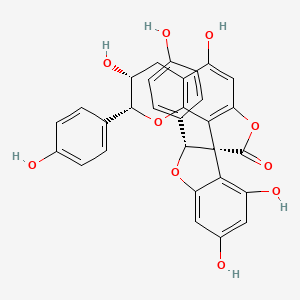

Abiesinol F is a naturally occurring flavonoid found in the leaves and bark of A. balsamea (balsam fir). It is a member of the flavonoid family and has been studied for its potential therapeutic effects. Abiesinol F has been found to possess anti-inflammatory, antioxidant, anti-tumor, anti-bacterial, and anti-viral properties. It has also been studied for its potential to reduce oxidative stress and to improve cardiovascular health.

科学的研究の応用

抗炎症作用

アビエシノールFは、抗炎症作用が顕著であることが確認されています。これは、関節炎、喘息、炎症性腸疾患などの慢性炎症性疾患の治療法開発において特に重要です。 この化合物は、免疫応答を調節し、炎症性サイトカインの産生を阻害する能力があるため、さらなる研究や創薬のための有望な候補となっています {svg_1}.

抗癌の可能性

研究によると、this compoundは抗癌作用を示すことが明らかになっています。癌細胞のアポトーシスを誘導し、腫瘍の増殖を阻害することが示されています。 これは、現在の治療法よりも選択性が高く、副作用の少ない新しい化学療法薬の開発にとって重要です {svg_2}.

立体化学と創薬

This compoundのユニークな立体化学的構造により、創薬における新しい経路を探求することができます。 その3次元構造と生物学的標的との相互作用を理解することで、薬理学的プロファイルが向上した新規化合物の合成につながる可能性があります {svg_3}.

天然源の特定

This compoundの天然源を特定することは、持続可能な収穫と保全の取り組みにとって不可欠です。 また、天然由来の健康サプリメントに対する需要が高まっている機能性食品業界にも影響を与えます {svg_4}.

生合成経路の解明

This compoundの生合成経路を解明することで、それを産生する植物の代謝プロセスについての洞察を得ることができます。 この知識は、代謝工学や合成生物学などのバイオテクノロジー分野において貴重です {svg_5}.

単離および精製技術

This compoundの単離および精製技術の進歩は、科学研究におけるその応用にとって不可欠です。 正確な研究には高純度のサンプルが必要であり、効率的な抽出方法により、研究者のコスト削減とアクセス性の向上につながります {svg_6}.

作用機序

Target of Action

Abiesinol F is a spiro-biflavonoid isolated from the bark of Abies sachalinensis It’s known that abiesinol f and its related compounds exhibit potent inhibitory effects on the activation of nitric oxide (no) donors, which are often used as a primary screening test for anti-tumor initiators .

Mode of Action

It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action . The interaction between a drug and its receptor can cause downstream signaling . In the case of Abiesinol F, it’s known to exhibit potent inhibitory effects on the activation of nitric oxide (NO) donors .

Biochemical Pathways

It’s known that abiesinol f exhibits anti-tumor-initiating activity This suggests that it may affect pathways related to tumor initiation and growth

Pharmacokinetics

It’s known that these properties play a crucial role in a drug’s bioavailability . The route of administration, the drug’s interaction with the body, and the body’s processing of the drug all contribute to its pharmacokinetic properties .

Result of Action

Abiesinol F has shown remarkable anti-tumor-initiating activity in in vivo tests . This suggests that the molecular and cellular effects of Abiesinol F’s action may be related to the inhibition of tumor initiation and growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as light, temperature, humidity, soil fertility, and salinity can affect the synthesis of secondary metabolites in plants . Therefore, these factors could potentially influence the action of Abiesinol F.

生化学分析

Biochemical Properties

Abiesinol F plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells. Additionally, Abiesinol F binds to certain proteins that are involved in cell signaling pathways, thereby modulating their activity .

Cellular Effects

Abiesinol F exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Abiesinol F can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. This activation helps in protecting cells from oxidative stress. Furthermore, Abiesinol F has been shown to inhibit the NF-κB pathway, which is involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of Abiesinol F involves several key interactions at the molecular level. Abiesinol F binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases involved in cell proliferation, thereby exerting anti-proliferative effects. Additionally, Abiesinol F can modulate gene expression by binding to transcription factors and altering their activity. This modulation results in changes in the expression of genes involved in oxidative stress responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Abiesinol F have been observed to change over time. The stability and degradation of Abiesinol F are crucial factors that influence its long-term effects on cellular function. Studies have shown that Abiesinol F remains stable under specific storage conditions, such as -20°C, for several months. Its stability may decrease over time, leading to reduced efficacy. Long-term studies have also indicated that Abiesinol F can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of Abiesinol F vary with different dosages in animal models. At lower doses, Abiesinol F has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of Abiesinol F have been associated with hepatotoxicity and nephrotoxicity in animal models. Therefore, it is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Abiesinol F is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, Abiesinol F is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted. Additionally, Abiesinol F can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of Abiesinol F within cells and tissues are mediated by specific transporters and binding proteins. Abiesinol F can be transported across cell membranes via active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that Abiesinol F can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

Abiesinol F exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Abiesinol F has been observed to localize in the mitochondria, where it can modulate mitochondrial function and reduce oxidative stress. Additionally, Abiesinol F can be directed to the nucleus, where it can influence gene expression by interacting with transcription factors .

特性

IUPAC Name |

(2R,2'R,3S,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-QCWIYXSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。